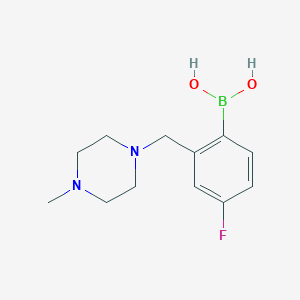

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid

Descripción general

Descripción

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound with the molecular formula C12H18BFN2O2. This compound is notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl or vinyl halides. Key features include:

Mechanism :

-

Oxidative Addition : Pd(0) reacts with aryl halides (e.g., Ar–X) to form Pd(II)–Ar complexes.

-

Transmetalation : The boronic acid transfers its aryl group to Pd(II), forming a Pd–Ar–Ar' intermediate.

-

Reductive Elimination : Pd(0) is regenerated, releasing the biaryl product .

Reaction Conditions :

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Na₂CO₃, K₂CO₃, or CsF |

| Solvent | DMF, THF, or DMSO |

| Temperature | 80–100°C (thermal) or 50°C (microwave-assisted) |

Example Reaction :

Yields typically exceed 70% under optimized conditions .

Oxidation Reactions

The boronic acid group oxidizes to phenolic derivatives under specific conditions:

Oxidizing Agents :

Reaction Pathway :

This reaction is critical for synthesizing hydroxylated intermediates in drug discovery .

Hydrolysis and Stability

In aqueous media, the boronic acid group undergoes hydrolysis:

Conditions :

-

pH > 10 : Rapid hydrolysis to form borate salts.

-

Neutral pH : Slow equilibrium between boronic acid and boronate ester forms .

Products :

Nucleophilic Substitution at the Piperazine Group

The 4-methylpiperazine moiety undergoes alkylation or acylation:

Reagents :

-

Alkyl Halides : Form quaternary ammonium salts.

-

Acid Chlorides : Yield acylated piperazine derivatives.

Example :

This reactivity is exploited to modify solubility or target specific biological receptors .

Comparative Reactivity with Analogues

The compound’s unique fluorine and piperazine substituents differentiate its reactivity from similar boronic acids:

Aplicaciones Científicas De Investigación

Overview

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound with the molecular formula . This compound is particularly notable for its role in various scientific research applications, especially in organic synthesis and medicinal chemistry.

Suzuki–Miyaura Coupling Reactions

One of the primary applications of this compound is in Suzuki–Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The mechanism involves:

- Oxidative Addition : The palladium catalyst forms a complex with the organic halide.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : The final product is formed, regenerating the palladium catalyst.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in developing pharmaceuticals that target specific biological pathways. Its structure allows it to interact with various enzymes and proteins, making it a candidate for drug design aimed at treating diseases such as cancer and neurological disorders.

Bioconjugation

This compound can be utilized in bioconjugation techniques, where it serves as a linker to attach therapeutic agents to biomolecules. This application is crucial in targeted drug delivery systems, enhancing the efficacy and specificity of treatments.

Material Science

In material science, this compound can be used to modify surfaces or create new materials with specific properties. Its ability to form stable bonds makes it suitable for applications in sensor technology and nanomaterials.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Drug Development : Research has shown that derivatives of this compound exhibit promising results as inhibitors in cancer cell lines, suggesting its potential as a therapeutic agent.

- Synthetic Methodologies : A study demonstrated the efficiency of using this boronic acid in synthesizing complex polycyclic compounds through Suzuki coupling, showcasing its versatility.

- Material Innovations : Investigations into its use for creating boron-doped carbon materials revealed enhanced electrical conductivity, opening avenues for applications in electronics and energy storage.

Mecanismo De Acción

The mechanism of action for 4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst forms a complex with the organic halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Fluorophenylboronic Acid: Similar structure but lacks the piperazine moiety.

2-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid: Lacks the fluorine atom.

Uniqueness

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the piperazine moiety, which can influence its reactivity and the properties of the final products .

Actividad Biológica

4-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, with the CAS number 1704063-83-1, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a piperazine moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is CHBFNO, and it has a molecular weight of 252.09 g/mol. The compound's structure is depicted below:

The biological activity of boronic acids generally stems from their ability to interact with various biomolecules, including enzymes and receptors. Specifically, boronic acids can act as reversible inhibitors of serine proteases and may also interfere with the activity of certain kinases through the formation of covalent bonds with target proteins.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that boronic acids can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Boronic Acids

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis induction |

| Compound B | HeLa | 3.5 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. In vitro studies suggest that they can inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several boronic acids against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited promising antibacterial effects, leading to further exploration of their potential as therapeutic agents.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest moderate absorption and distribution characteristics, but detailed studies are required to ascertain its bioavailability and metabolic pathways.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | TBD |

| Half-life | TBD |

| Metabolism | Hepatic |

Propiedades

IUPAC Name |

[4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(14)2-3-12(10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOXKLAEFFZUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158844 | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704063-83-1 | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.